molecular formula C11H13N3O2S B11093540 Pyridine-3-carbonitrile, 2-(2-amino-2-oxoethylthio)-4-methoxymethyl-6-methyl-

Pyridine-3-carbonitrile, 2-(2-amino-2-oxoethylthio)-4-methoxymethyl-6-methyl-

Cat. No.: B11093540
M. Wt: 251.31 g/mol
InChI Key: RHABXFNARUUWKE-UHFFFAOYSA-N
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Description

Pyridine-3-carbonitrile, 2-(2-amino-2-oxoethylthio)-4-methoxymethyl-6-methyl- is a complex organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine-3-carbonitrile, 2-(2-amino-2-oxoethylthio)-4-methoxymethyl-6-methyl- typically involves multi-step organic reactions. The process may start with the functionalization of a pyridine ring, followed by the introduction of the carbonitrile group. Subsequent steps may include the addition of the amino-oxoethylthio group, methoxymethyl group, and methyl group under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyridine-3-carbonitrile, 2-(2-amino-2-oxoethylthio)-4-methoxymethyl-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives. Substitution reactions can lead to a wide range of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine-3-carbonitrile, 2-(2-amino-2-oxoethylthio)-4-methoxymethyl-6-methyl- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-3-carbonitrile derivatives
  • 2-amino-2-oxoethylthio-substituted pyridines
  • Methoxymethyl-substituted pyridines
  • Methyl-substituted pyridines

Uniqueness

Pyridine-3-carbonitrile, 2-(2-amino-2-oxoethylthio)-4-methoxymethyl-6-methyl- stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-7-3-8(5-16-2)9(4-12)11(14-7)17-6-10(13)15/h3H,5-6H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHABXFNARUUWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)N)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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